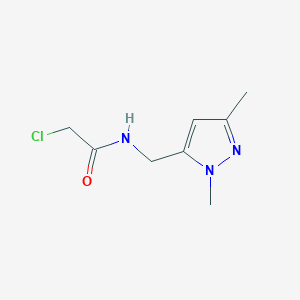
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in scientific research due to its potential biological applications.
Wirkmechanismus
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is believed to exert its biological effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on cancer cells. However, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have off-target effects on other enzymes, which can lead to unintended biological effects. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could focus on its potential applications in combination with other cancer therapies, as well as its potential use in other disease states such as neurodegenerative diseases. Further investigation into the off-target effects of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide on other enzymes could also provide insight into its biological effects. Additionally, research on the development of more soluble forms of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could expand its potential use in experimental settings.
In conclusion, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory agents, and neuroprotection. While there are limitations to its use in lab experiments, continued research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could lead to new insights into its biological effects and potential therapeutic applications.
Synthesemethoden
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been studied for its potential applications in cancer therapy, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-3-7(12(2)11-6)5-10-8(13)4-9/h3H,4-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVPGZZRDPMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)





![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
